molecular formula C9H15NO3 B1486211 Methyl 1-(aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylate CAS No. 2122523-66-2

Methyl 1-(aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylate

Cat. No.: B1486211
CAS No.: 2122523-66-2
M. Wt: 185.22 g/mol
InChI Key: SUGCGZIAVKKJIF-UHFFFAOYSA-N
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Description

Methyl 1-(aminomethyl)-5-oxaspiro[24]heptane-1-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylate typically involves a multi-step process. One common method involves the reaction of a suitable spirocyclic precursor with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and may require the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

Methyl 1-(aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 1-(aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate: A closely related compound with a similar spirocyclic structure.

    Cyclohexane-1,3-dione derivatives: These compounds share some structural similarities and can undergo similar types of chemical reactions.

Uniqueness

Methyl 1-(aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications that require specific reactivity or stability.

Properties

IUPAC Name

methyl 2-(aminomethyl)-5-oxaspiro[2.4]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-12-7(11)9(5-10)4-8(9)2-3-13-6-8/h2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGCGZIAVKKJIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC12CCOC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-(aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylate
Reactant of Route 2
Methyl 1-(aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylate
Reactant of Route 3
Methyl 1-(aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylate
Reactant of Route 4
Methyl 1-(aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylate
Reactant of Route 5
Methyl 1-(aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylate
Reactant of Route 6
Methyl 1-(aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylate

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